molecular formula C11H10FNO B11908998 6-Fluoro-2,8-dimethylquinolin-4-ol

6-Fluoro-2,8-dimethylquinolin-4-ol

Cat. No.: B11908998
M. Wt: 191.20 g/mol
InChI Key: NJHXKRRLJAHBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2,8-dimethylquinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,8-dimethylquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorophenol with ethyl 2-methylacetoacetate under polyphosphoric acid (PPA) to yield the intermediate 2,3-dimethyl-4-hydroxyquinoline . This intermediate can then be further fluorinated to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,8-dimethylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,3-dimethylquinolin-4-ol
  • 8-Fluoro-2,3-dimethylquinolin-4-ol
  • 6,8-Difluoro-2,3-dimethylquinolin-4-ol

Uniqueness

6-Fluoro-2,8-dimethylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine and methyl groups at specific positions on the quinoline ring enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

6-fluoro-2,8-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10FNO/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14)

InChI Key

NJHXKRRLJAHBFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=CC2=O)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.